molecular formula C16H17BrN4O2 B11001577 5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide

カタログ番号: B11001577
分子量: 377.24 g/mol
InChIキー: FKAYQNDNICKYOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a brominated furan-2-carboxamide core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a branched 3-methylbutyl chain. Its molecular formula is C₁₉H₂₀BrN₅O₂ (molecular weight: 437.31 g/mol), and its structure combines pharmacophoric elements known for diverse bioactivity, including antimicrobial and anticancer properties . The triazolopyridine scaffold contributes to enzyme/receptor binding, while the brominated furan enhances electrophilic reactivity and target selectivity .

特性

分子式

C16H17BrN4O2

分子量

377.24 g/mol

IUPAC名

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide

InChI

InChI=1S/C16H17BrN4O2/c1-10(2)9-11(18-16(22)12-6-7-13(17)23-12)15-20-19-14-5-3-4-8-21(14)15/h3-8,10-11H,9H2,1-2H3,(H,18,22)

InChIキー

FKAYQNDNICKYOQ-UHFFFAOYSA-N

正規SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=C(O3)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide typically involves multiple steps:

  • Formation of the Triazolopyridine Moiety: : The triazolopyridine ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the triazolopyridine core in good-to-excellent yields .

  • Bromination of Furan Ring: : The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces the bromine atom at the desired position on the furan ring.

  • Coupling Reaction: : The brominated furan ring is then coupled with the triazolopyridine moiety through a nucleophilic substitution reaction. This step typically involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

  • Formation of Carboxamide Group: : The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the synthesis.

化学反応の分析

反応の種類

5-ブロモ-N-[3-メチル-1-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブチル]フラン-2-カルボキサミドは、さまざまな化学反応を起こす可能性があります。以下を含む:

  • 酸化: : この化合物は、過酸化水素(H2O2)または過マンガン酸カリウム(KMnO4)などの酸化剤を使用して酸化できます。この反応は、潜在的な生物活性を持つ酸化誘導体の形成につながる可能性があります。

  • 還元: : 還元反応は、水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して行うことができます。これらの反応は、異なる化学的性質を持つ還元誘導体を生成する可能性があります。

  • 置換: : フラン環上の臭素原子は、アミン、チオール、アルコキシドなどのさまざまな求核剤で置換できます。この置換反応は、塩基と適切な溶媒を使用して促進できます。

一般的な試薬と条件

    酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)

    還元: 水素化ホウ素ナトリウム(NaBH4)、水素化アルミニウムリチウム(LiAlH4)

    置換: アミン、チオール、アルコキシド、炭酸カリウム(K2CO3)、ジメチルホルムアミド(DMF)

生成される主な生成物

    酸化: 潜在的な生物活性を持つ酸化誘導体

    還元: 異なる化学的性質を持つ還元誘導体

    置換: さまざまな官能基を持つ置換誘導体

科学的研究の応用

5-ブロモ-N-[3-メチル-1-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブチル]フラン-2-カルボキサミドは、いくつかの科学研究において応用されています。

  • 医薬品化学: : この化合物の独特の構造は、創薬の潜在的な候補となっています。 抗がん剤、抗菌剤、および抗炎症作用について調査できます .

  • 材料科学: : この化合物は、特定の電子特性と光学特性を持つ先進材料の開発に使用できます。その複素環構造は、さまざまな用途向けの新しい材料の設計に貢献できます。

  • 生物学的研究: : この化合物は、さまざまな生物学的プロセスと経路を研究するためのツールとして使用できます。生物学的標的との相互作用は、その作用機序と潜在的な治療用途に関する洞察を提供できます。

  • 工業的応用: : この化合物は、他の複雑な分子の合成に使用され、新しい化学物質の開発のための構成要素となります。

作用機序

6. 類似の化合物との比較

独自性

5-ブロモ-N-[3-メチル-1-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブチル]フラン-2-カルボキサミドは、臭素化されたフラン環とトリアゾロピリジン部分の特定の組み合わせにより、独特です。この独特の構造は、その独特の化学的および生物学的特性に貢献し、さまざまな科学研究における応用にとって貴重な化合物となっています。

類似化合物との比較

Structural Analogues with [1,2,4]Triazolo Heterocycles

Compounds sharing the [1,2,4]triazolo[4,3-a]pyridine core but differing in substituents or side chains exhibit distinct pharmacological profiles:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key Differences vs. Target Compound
5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide Propyl chain instead of butyl; identical triazolopyridine and bromofuran 363.21 Antimicrobial, Anticancer Shorter alkyl chain reduces lipophilicity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Pyrazine instead of pyridine; hydroxymethyl substituent 317.28 Antibacterial Altered heterocycle reduces kinase inhibition
5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide Pyridazine core; sulfonamide group replaces carboxamide 405.25 Antiviral Sulfonamide enhances solubility but reduces potency
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide Pyridazine core; phenyl linker instead of alkyl chain 424.23 Anticancer Rigid phenyl linker alters binding kinetics

Key Observations :

  • Alkyl Chain Length : The 3-methylbutyl chain in the target compound improves membrane permeability compared to shorter propyl chains .
  • Heterocycle Substitution : Replacing pyridine with pyrazine (as in ) reduces affinity for mammalian kinases but enhances antibacterial activity.
  • Functional Groups : Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility but lower target specificity than carboxamides.

Analogues with Alternative Heterocyclic Cores

Compounds with oxazolo or thiadiazole cores instead of triazolo show divergent bioactivity:

Table 2: Heterocyclic Core Modifications

Compound Name Core Structure Molecular Weight (g/mol) Biological Activity Key Differences vs. Target Compound
5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide Oxazolo[4,5-b]pyridine 447.88 Antifungal Oxazole core reduces enzymatic inhibition potency
5-(4-chlorophenyl)-1,3,4-thiadiazole Thiadiazole 214.68 Antiviral Thiadiazole enhances metabolic stability

Key Observations :

  • Oxazole vs. Triazole : Oxazolo derivatives (e.g., ) exhibit weaker enzyme inhibition but stronger antifungal activity due to altered electron distribution.
  • Thiadiazole : Thiadiazole-containing compounds (e.g., ) prioritize antiviral effects over kinase modulation.

Halogen Substitution Effects

Halogen position and type significantly influence bioactivity:

Table 3: Halogen-Substituted Analogues

Compound Name Halogen Position Molecular Weight (g/mol) Biological Activity Key Differences vs. Target Compound
5-(4-bromophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide Bromine at phenyl para 492.30 Anticancer Bromophenyl enhances DNA intercalation
5-(4-fluorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide Fluorine at phenyl para 431.41 Anti-inflammatory Fluorine improves metabolic stability

Key Observations :

  • Bromine : Brominated compounds (e.g., ) show stronger DNA-binding and anticancer activity due to enhanced electrophilicity.
  • Fluorine : Fluorinated analogues prioritize anti-inflammatory effects via COX-2 inhibition .

Unique Advantages of the Target Compound

The target compound’s 3-methylbutyl linker and triazolopyridine-bromofuran combination confer balanced lipophilicity and target selectivity, outperforming analogues in:

Kinase Inhibition : Higher affinity for tyrosine kinases (e.g., EGFR) compared to oxazolo or pyridazine derivatives .

Metabolic Stability : The branched alkyl chain reduces cytochrome P450-mediated degradation versus shorter-chain analogues .

Bioactivity Spectrum : Dual antimicrobial and anticancer effects, unlike specialized analogues (e.g., thiadiazoles for antivirals ).

生物活性

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a triazole moiety, and a bromine substituent. The molecular formula is C13H15BrN4O2, with a molecular weight of approximately 328.19 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Line Testing : The compound demonstrated significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM .
Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
HCT11620.00

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it could modulate inflammatory responses .

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The agar diffusion method revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It affects MAPK and PPAR signaling pathways, which are crucial in regulating inflammation and cellular growth .

Case Studies

A recent study conducted on the efficacy of this compound in vivo demonstrated its ability to reduce tumor size in mouse models when administered at doses of 20 mg/kg body weight over four weeks. Histopathological analysis confirmed reduced tumor proliferation markers compared to control groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。